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molecular formula C7H14O2S B8277624 Ethyl 3-mercapto-2-methylbutanoate CAS No. 888021-82-7

Ethyl 3-mercapto-2-methylbutanoate

Cat. No. B8277624
M. Wt: 162.25 g/mol
InChI Key: YWBKQHMUWNMQOP-UHFFFAOYSA-N
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Patent
US08536364B2

Procedure details

Under nitrogen atmosphere, a mixture of 40.00 g (0.192 mol) of ethyl 3-acetylthio-2-methylbutyrate and 800 ml of ethanol was cooled to −15° C., 72.01 g (0.212 mol, 1.1 Eq) of a 20% solution of sodium ethoxide in ethanol was added dropwise thereto over 1 hour, and the mixture was stirred for 3 hours. The reaction mixture was neutralized with 15.00 g of acetic acid, and then ethanol was evaporated off under reduced pressure. After addition of an aqueous sodium chloride solution to the residue, extraction with diethyl ether was performed. The organic layer was washed successively with a saturated aqueous sodium bicarbonate solution and brine (twice). The solvent in the organic layer was evaporated off, and vacuum distillation (35 to 36° C./2 torr) was performed to give 17.63 g of the objective compound (GC purity: 99.3%, yield: 56.1%, diastereomer ratio: 80.6/19.4).
Name
ethyl 3-acetylthio-2-methylbutyrate
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
800 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
15 g
Type
reactant
Reaction Step Three
Yield
56.1%

Identifiers

REACTION_CXSMILES
C([S:4][CH:5]([CH3:13])[CH:6]([CH3:12])[C:7]([O:9][CH2:10][CH3:11])=[O:8])(=O)C.[O-]CC.[Na+].C(O)(=O)C>C(O)C>[SH:4][CH:5]([CH3:13])[CH:6]([CH3:12])[C:7]([O:9][CH2:10][CH3:11])=[O:8] |f:1.2|

Inputs

Step One
Name
ethyl 3-acetylthio-2-methylbutyrate
Quantity
40 g
Type
reactant
Smiles
C(C)(=O)SC(C(C(=O)OCC)C)C
Name
Quantity
800 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-]CC.[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O
Step Three
Name
Quantity
15 g
Type
reactant
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-15 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
ethanol was evaporated off under reduced pressure
ADDITION
Type
ADDITION
Details
After addition of an aqueous sodium chloride solution
EXTRACTION
Type
EXTRACTION
Details
to the residue, extraction with diethyl ether
WASH
Type
WASH
Details
The organic layer was washed successively with a saturated aqueous sodium bicarbonate solution and brine (twice)
CUSTOM
Type
CUSTOM
Details
The solvent in the organic layer was evaporated off
DISTILLATION
Type
DISTILLATION
Details
vacuum distillation (35 to 36° C./2 torr)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
SC(C(C(=O)OCC)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 17.63 g
YIELD: PERCENTYIELD 56.1%
YIELD: CALCULATEDPERCENTYIELD 56.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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